molecular formula C7H4ClNO2 B3038257 7-Chlorobenzoxazol-2(3H)-one CAS No. 83972-30-9

7-Chlorobenzoxazol-2(3H)-one

Cat. No. B3038257
CAS RN: 83972-30-9
M. Wt: 169.56 g/mol
InChI Key: PKVSEKISDMDLAQ-UHFFFAOYSA-N
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Description

7-Chlorobenzoxazol-2(3H)-one, also known as 7-Chloro-2-mercaptobenzoxazole, is a chemical compound with the molecular formula C7H4ClNOS . It is used in various applications, including the surface treatment of materials and protection of metals from corrosion .


Synthesis Analysis

The synthesis of 7-Chlorobenzoxazol-2(3H)-one can be achieved by employing 6-chloro-2-aminophenol (an o-aminophenol) as a starting reagent . More detailed synthesis methods and reactions can be found in various scientific literature .


Molecular Structure Analysis

The molecular weight of 7-Chlorobenzoxazol-2(3H)-one is 185.63 g/mol . The exact mass is 151.009186 . The molecular structure can be represented by the SMILES string Sc1nc2cccc (Cl)c2o1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chlorobenzoxazol-2(3H)-one include a melting point of 252-256 °C (lit.) . It is slightly soluble in water . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 250.9±23.0 °C at 760 mmHg .

Safety And Hazards

The safety data sheet for 7-Chlorobenzoxazol-2(3H)-one indicates that it has hazard statements H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-chloro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSEKISDMDLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenzoxazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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